molecular formula C14H23NO4 B3047315 6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid CAS No. 1374659-03-6

6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B3047315
CAS No.: 1374659-03-6
M. Wt: 269.34
InChI Key: RSPVHRACIRZAAF-UHFFFAOYSA-N
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Description

Role of Spiroarchitectures in Modern Medicinal Chemistry

Spirocyclic frameworks, characterized by two rings sharing a single atom, have become indispensable in drug design due to their ability to modulate molecular geometry and physicochemical properties. These systems reduce conformational entropy, locking functional groups into bioactive orientations that enhance binding affinity and selectivity. For example, spirocycles in kinase inhibitors maintain critical hydrogen-bonding interactions while minimizing off-target effects.

The three-dimensionality of spiroarchitectures directly influences drug-likeness metrics. A key parameter is the fraction of sp³-hybridized carbons (Fsp³), where higher values correlate with improved clinical translation success. Spirocycles inherently elevate Fsp³, as demonstrated by comparative studies between spirocyclic and planar analogues. For instance, spiro-containing melanin-concentrating hormone receptor 1 (MCHr1) antagonists exhibited 3-fold greater metabolic stability than their non-spirocyclic counterparts.

Table 1: Comparative Properties of Spirocyclic vs. Non-Spirocyclic Analogues

Property Spirocyclic Compound Non-Spirocyclic Compound
Fsp³ 0.72 0.45
LogP 2.1 3.8
Aqueous Solubility (μM) 120 25
Microsomal Stability 85% remaining 32% remaining

Data adapted from studies on protein tyrosine phosphatase 2 (SHP2) inhibitors and dual EGFR/BRAF inhibitors.

Synthetic accessibility further enhances the appeal of spirocycles. Modern methods, such as Schiff base-mediated cyclizations and transition-metal-catalyzed annulations, enable efficient construction of diverse spiro scaffolds. These advances have facilitated the incorporation of heteroatoms like nitrogen and oxygen, as seen in 6-azaspiro[3.5]nonane derivatives, which introduce hydrogen-bonding capabilities while maintaining structural rigidity.

Strategic Advantages of 6-Azaspiro[3.5]nonane Scaffolds

The 6-azaspiro[3.5]nonane core, exemplified by 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid, offers distinct advantages in scaffold design:

  • Stereochemical Control : The quaternary spiro carbon enforces a fixed spatial arrangement of substituents. This property proved critical in optimizing SHP2 inhibitors, where maintaining a primary amine’s orientation preserved three hydrogen-bond interactions with the target protein.

  • Physicochemical Optimization :

    • Solubility Enhancement : The tert-butoxycarbonyl (Boc) group introduces polar surface area without excessive hydrophilicity. In BRAF inhibitors, analogous Boc-protected spirocycles improved aqueous solubility by 40% compared to non-protected variants.
    • Metabolic Resistance : The compact spiro structure shields reactive sites from cytochrome P450 oxidation. A study on MCHr1 antagonists demonstrated a 2.8-fold increase in hepatic microsome stability for the spirocyclic version.
  • Synthetic Versatility : The scaffold’s multiple exit vectors allow divergent functionalization. Sigma-Aldrich’s spiro[3.5]nonane building blocks enable rapid assembly of derivatives through:

    • Amide couplings at the carboxylic acid position
    • Boc deprotection for secondary amine diversification
    • Spiro-ring expansion via ketone intermediates

Figure 1: Functionalization Pathways for 6-Azaspiro[3.5]nonane Scaffolds

       Boc                   
        |                    
N—C—C—O—C—COOH  
        |    |              
        C—C—C (spiro junction)  

Pathways:
A. Carboxylic acid → Amide/ester formation
B. Boc removal → Amine alkylation/acylation
C. Spiro-ring modification via ketone intermediates

Case studies highlight these advantages. In dual EGFR/BRAF inhibitors, introducing the 6-azaspiro[3.5]nonane moiety increased cellular potency 15-fold compared to linear analogues, attributable to improved target residence time and membrane permeability. Another project utilized the scaffold’s rigidity to replace three rotatable bonds in a hepatitis C virus NS5A inhibitor, reducing entropic penalties upon binding and yielding picomolar affinity.

The scaffold’s adaptability extends to fragment-based drug discovery. Its 269.34 g/mol molecular weight and 3 hydrogen-bond donors/acceptors align with optimal fragment properties, enabling efficient lead evolution. Researchers at SpiroChem leveraged similar spirocycles to generate libraries with 92% fewer synthetic steps than traditional approaches.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-5-14(9-15)7-10(8-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPVHRACIRZAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149307
Record name 6-Azaspiro[3.5]nonane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-03-6
Record name 6-Azaspiro[3.5]nonane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374659-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[3.5]nonane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid is utilized as a building block in the synthesis of various pharmaceuticals. Its unique spirocyclic structure provides a scaffold for developing biologically active compounds. Research has indicated that derivatives of this compound may exhibit significant biological activities, including anti-inflammatory and analgesic effects.

Case Study: Synthesis of Bioactive Compounds
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid, evaluating their efficacy against inflammatory models. The results demonstrated that certain derivatives showed enhanced activity compared to standard anti-inflammatory drugs, indicating potential for further development as therapeutic agents.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.

Example: Synthesis of Peptides
In peptide chemistry, the tert-butoxycarbonyl (Boc) protecting group is widely used to protect amine functionalities during synthesis. The use of 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid allows for selective protection and deprotection steps, facilitating the synthesis of peptides with specific sequences.

Drug Development

The compound's structural features have made it a candidate for drug development, particularly in designing new classes of drugs targeting specific receptors or enzymes.

Research Insight: Targeting GABA Receptors
Recent studies have explored the interaction of spirocyclic compounds with GABA receptors, which are crucial in neuropharmacology. Compounds derived from 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid have shown promise in modulating these receptors, suggesting potential applications in treating neurological disorders.

Comparative Data Table

Application AreaDescriptionKey Findings/Examples
Medicinal ChemistryBuilding block for pharmaceuticalsAnti-inflammatory derivatives show increased efficacy
Organic SynthesisIntermediate for complex molecule preparationEffective use in peptide synthesis
Drug DevelopmentPotential candidate for new drug classesModulation of GABA receptors for neurological treatments

Mechanism of Action

The mechanism of action of 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid involves the protection of amine groups by forming a stable carbamate linkage. This prevents the amine from participating in unwanted side reactions during chemical synthesis . The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • 6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid This positional isomer differs by the placement of the carboxylic acid group at position 8 instead of 2. The altered substitution pattern may influence conformational flexibility and intermolecular interactions, such as hydrogen bonding, which are critical for receptor binding in drug candidates .
  • 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid Here, the Boc group shifts to the 7-position.

Ring Size and Heteroatom Variations

  • 6-Azaspiro[2.5]octane-1-carboxylic acid derivatives
    Compounds like tert-butyl 6-oxo-2-azaspiro[2.5]octane-2-carboxylate feature a smaller spiro[2.5]octane core. Reduced ring size increases ring strain, impacting stability and reactivity .

  • Diazaspiro Compounds Examples such as tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate introduce a second nitrogen atom, enhancing hydrogen-bonding capacity and basicity. This modification is advantageous in kinase inhibitor design .

Functional Group Additions

  • Hydroxy-Substituted Derivatives The diastereomeric mixture of 6-[(tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylic acid introduces a hydroxyl group, which may improve water solubility but complicate purification due to stereoisomer separation challenges .

Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid C₁₄H₂₃NO₄ 269.34 N/A Carboxylic acid at position 2
6-Azaspiro[3.5]nonane-8-carboxylic acid derivative C₁₄H₂₃NO₄ 269.34 MDLMFCD28388879 Carboxylic acid at position 8
7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid C₁₄H₂₃NO₄ 269.34 873924-12-0 Boc group at position 7
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate C₁₂H₂₂N₂O₂ 238.32 1227381-86-3 Dual nitrogen atoms

Commercial Availability and Stability

  • Stock Status: Suppliers like Enamine Ltd and BLD Pharm list 6-azaspiro[3.5]nonane derivatives as "Typically In Stock," indicating their demand in medicinal chemistry .
  • Stability Considerations: The Boc group enhances stability during storage and handling, though the cyclopropane ring in the spiro[3.5]nonane core may introduce sensitivity to strong acids or bases .

Biological Activity

6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid (CAS Number: 1374659-03-6) is a synthetic compound that has garnered attention for its potential applications in pharmaceutical chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) and as a protecting group for amines in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • Purity : ≥97% .

The primary mechanism of action for 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid involves the formation of a stable carbamate linkage with amine groups. This protective mechanism prevents unwanted side reactions during multi-step organic syntheses, making it invaluable in the preparation of complex molecules .

Biological Activity

Research indicates that this compound plays a significant role in:

  • Drug Development : It is used to synthesize intermediates and APIs targeting G-protein coupled receptors (GPCRs), which are critical in various physiological processes and disease states .
  • Organic Synthesis : The compound serves as a protecting group for amines, facilitating the synthesis of complex organic compounds without interference from amine reactivity .

Case Studies and Research Findings

  • Synthesis and Application in Drug Intermediates :
    • A study demonstrated the successful use of 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid in synthesizing novel compounds with potential therapeutic effects on GPCRs. The research highlighted its efficiency in stabilizing reactive intermediates during synthesis .
  • Quantitative Structure-Activity Relationship (QSAR) Studies :
    • QSAR modeling has been applied to assess the biological activity of derivatives related to this compound. These studies have shown that structural modifications can significantly influence biological activity, providing insights into optimizing drug candidates .
  • Comparative Analysis with Similar Compounds :
    • A comparative study indicated that 6-(tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid exhibits unique stability due to its spirocyclic structure, which is advantageous over other similar compounds lacking this feature .

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightActivity Focus
6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acidC14H23NO4269.34 g/molGPCR-targeted drug synthesis
2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonaneC12H22N2O2226.32 g/molAnticonvulsant activity
tert-Butyl-2,7-diazaspiro[3.5]nonane-2-carboxylateC13H23N2O4255.34 g/molAntimicrobial properties

Q & A

Q. What are the recommended protocols for synthesizing and purifying 6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid?

Methodological Answer: Synthesis typically involves Boc-protection of the azaspirocyclic amine followed by carboxylation. Key steps include:

  • Protection : Use tert-butoxycarbonyl (Boc) anhydride under anhydrous conditions (e.g., DCM, 0°C to RT) with a catalyst like DMAP.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and structural validation using 1^1H/13^13C NMR (e.g., δ ~1.4 ppm for Boc methyl groups) and HRMS .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group.
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., free amine formation). Stability under recommended conditions is confirmed up to 12 months .

Q. What safety precautions are critical during experimental work with this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats. Use fume hoods for handling powders to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent environmental release .

Advanced Research Questions

Q. How can conformational dynamics of the azaspiro[3.5]nonane core influence its reactivity in medicinal chemistry applications?

Methodological Answer:

  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze ring strain and transition states. Pair with NOESY NMR to validate spirocyclic conformers.
  • Reactivity Studies : Compare Boc-deprotection rates (TFA-mediated) with analogous non-spiro compounds to assess steric effects. Data may explain discrepancies in coupling efficiencies during peptide synthesis .

Q. How to resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer:

  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., residual solvents or deprotected amine).
  • Assay Standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm activity. Cross-reference with controls like known kinase inhibitors .

Q. What strategies optimize the environmental safety profile of this compound in large-scale applications?

Methodological Answer:

  • Degradation Studies : Perform OECD 301F biodegradability tests under aerobic conditions.
  • Computational Tools : Apply QSAR models to predict ecotoxicity (e.g., ECOSAR) and prioritize low-persistence derivatives. Note: Current data gaps require empirical validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid
Reactant of Route 2
6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid

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